Trimethylantimony diiodide

Organometallic Chemistry Spectroscopy Electronic Structure

Researchers requiring low-temperature antimony precursors for ALD/CVD on thermally sensitive substrates often encounter decomposition mismatches with lighter (CH₃)₃SbX₂ analogues. Trimethylantimony diiodide resolves this through its quantifiably lower Sb-I force constant (1.32 mdyn/Å), enabling cleaner Sb delivery at reduced thermal budgets. • Lower decomposition temperature vs. Sb-Cl/Sb-F analogues for thermally fragile substrates • Well-characterized solid-state dimeric structure (R = 0.050) supports rational crystal engineering • Comprehensive spectroscopic benchmarks (¹²¹Sb Mössbauer: δ = 2.57 mm/s, e²qQ = 11.6 mm/s) for computational calibration

Molecular Formula C3H9I2Sb
Molecular Weight 420.67 g/mol
CAS No. 13077-53-7
Cat. No. B077752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylantimony diiodide
CAS13077-53-7
Synonymstrimethylantimony diiodide
Molecular FormulaC3H9I2Sb
Molecular Weight420.67 g/mol
Structural Identifiers
SMILESC[Sb](C)(C)(I)I
InChIInChI=1S/3CH3.2HI.Sb/h3*1H3;2*1H;/q;;;;;+2/p-2
InChIKeyZWMGLCRSQFTQAM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylantimony Diiodide Selection Guide


Trimethylantimony diiodide (CAS 13077-53-7) is an organometallic compound classified as a trialkylantimony halide, bearing the molecular formula C₃H₉I₂Sb and a molecular weight of approximately 420.67 g/mol [1][2]. It belongs to the well-defined series of pentavalent antimony dihalides of the form (CH₃)₃SbX₂, where X = F, Cl, Br, or I [3]. This compound is commercially supplied as a white crystalline solid and serves as a specialty reagent or precursor in materials chemistry contexts [2].

Trimethylantimony Diiodide Substitution Risks


The performance of organoantimony compounds in both synthetic and materials applications is fundamentally governed by the electronic and steric nature of the halogen ligands. Procurement decisions that treat trimethylantimony diiodide as interchangeable with its fluoride, chloride, or bromide analogues are likely to result in unpredictable outcomes. Systematic spectroscopic studies have demonstrated a quantifiable trend across the (CH₃)₃SbX₂ series: as the halogen electronegativity increases, the electron withdrawal from the antimony center intensifies, altering both the Sb–X bond character and the electron density on the methyl ligands [1]. This electronic modulation directly impacts the compound's reactivity, solubility, and, critically, its decomposition pathway during vapor deposition processes. Substituting the diiodide with a lighter dihalide without accounting for these specific electronic properties may lead to incompatible film growth kinetics or unintended reaction byproducts [2].

Trimethylantimony Diiodide Quantitative Evidence


Mössbauer Electronic Structure Differentiation

In a direct comparative study of the series (CH₃)₃SbX₂, the isomer shift (δ) and quadrupole coupling constant (e²qQ) values derived from ¹²¹Sb Mössbauer spectra demonstrate systematic electronic variation. For trimethylantimony diiodide (X = I), the observed isomer shift was 2.57 mm/s relative to Ba¹²¹SbO₃, with a quadrupole coupling constant of 11.6 mm/s. In contrast, the corresponding dibromide (X = Br) exhibits a smaller isomer shift of 2.25 mm/s and a quadrupole coupling constant of 10.8 mm/s, while the dichloride (X = Cl) shows values of 1.75 mm/s and 9.5 mm/s, respectively [1]. This graded trend confirms that the iodine ligand confers the lowest degree of electron withdrawal from the antimony nucleus among the halides, resulting in the highest s-electron density at the Sb site and the largest electric field gradient asymmetry [1].

Organometallic Chemistry Spectroscopy Electronic Structure

Force Constant Bond Strength Analysis

Normal coordinate analysis of the (CH₃)₃SbX₂ series employing orbital valence force fields permits the extraction of quantitative force constants that reflect Sb–X bond strengths. The evaluated Sb–I stretching force constant for trimethylantimony diiodide is approximately 1.32 mdyn/Å. This value is substantially lower than the Sb–Br force constant of approximately 1.98 mdyn/Å and the Sb–Cl force constant of approximately 2.65 mdyn/Å, as determined within the same computational framework [1]. The direct quantitative comparison of force constants across the halogen series provides a molecular-level explanation for the observed differences in thermal and mechanical stability among these homologues.

Computational Chemistry Vibrational Spectroscopy Bonding Analysis

Solution vs. Solid-State Structure

The structural behavior of trimethylantimony diiodide exhibits a distinct phase-dependent aggregation that differentiates it from lighter homologues. In benzene solution, the compound remains strictly monomeric. However, upon crystallization from ethanol, the solid-state structure reveals the formation of dimeric units via intermolecular I···Sb interactions [1]. The crystal structure was refined to an R-value of 0.050 using 2126 observed reflections, confirming a slightly distorted pentagonal pyramidal coordination geometry around the antimony center [1]. This solution-monomer / solid-dimer dichotomy is a specific structural feature of the diiodide that may not be identically replicated by other dihalides, influencing both its handling characteristics and its behavior in solid-state reactions.

Crystallography Coordination Chemistry Structural Analysis

NMR Chemical Shift and Halogen Electronegativity

Proton and carbon-13 NMR spectroscopic analysis across the (CH₃)₃SbX₂ series reveals a consistent relationship between the halogen identity and the electron density on the methyl ligands. For trimethylantimony diiodide, the ¹H and ¹³C NMR chemical shifts reflect a lower degree of electron withdrawal from the methyl group compared to the fluoride, chloride, or bromide analogues [1]. This systematic shift in NMR parameters correlates directly with the electronegativity of the halogen substituent: as halogen electronegativity increases (F > Cl > Br > I), the methyl group becomes progressively deshielded. These quantitative NMR signatures provide a practical, non-destructive analytical benchmark for verifying the identity and purity of the diiodide relative to its halogen-substituted counterparts in a procurement quality control setting.

NMR Spectroscopy Organometallic Chemistry Electronic Effects

Trimethylantimony Diiodide Applications


Low-Temperature Thin Film Deposition Precursor

Given the quantifiably lower Sb–I force constant (1.32 mdyn/Å) relative to lighter halides, trimethylantimony diiodide is a strong candidate for applications requiring a lower thermal budget for precursor decomposition. This makes it particularly suitable for Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD) processes on thermally sensitive substrates where the higher decomposition temperatures required for Sb–Cl or Sb–F bond cleavage would be prohibitive. The more labile Sb–I bond can facilitate cleaner, lower-temperature delivery of antimony to the growth surface.

Coordination Polymer and MOF Synthesis

The well-characterized solid-state dimeric structure, refined to an R-value of 0.050, provides a precise crystallographic blueprint for employing trimethylantimony diiodide as a building block in crystal engineering. Researchers developing novel antimony-based coordination networks can utilize the known I···Sb intermolecular interaction motifs to rationally design extended structures, leveraging the compound's defined solid-state aggregation behavior.

Organometallic Structure-Bonding Model Compound

The comprehensive spectroscopic dataset, including quantifiable ¹²¹Sb Mössbauer parameters (δ = 2.57 mm/s, e²qQ = 11.6 mm/s) and NMR signatures, establishes trimethylantimony diiodide as an ideal benchmark for academic and industrial research groups investigating structure-property relationships in main-group organometallic chemistry. Its well-differentiated electronic and structural profile relative to other dihalides makes it invaluable for calibrating computational models and teaching advanced coordination chemistry concepts.

Halogen Exchange and Organometallic Reagent

The graded NMR and Mössbauer evidence confirming the distinct electronic environment of the methyl ligands in the diiodide (most shielded ¹H and ¹³C nuclei) directly informs its utility as a synthon. In synthetic routes where preservation of electron density on the methyl group is desired prior to a subsequent reaction, the diiodide offers a specific advantage over the more electron-withdrawing fluoride or chloride analogues, allowing for finer control over reaction selectivity.

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